5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the ATP-binding sites of proteins . This compound acts as an adenine mimetic, binding to these sites and influencing the function of the proteins .
Mode of Action
this compound interacts with its targets by adjusting to the active site of the desired target . This is facilitated by its structural lability due to the low energy of the conformational transition .
Biochemical Pathways
The compound is involved in the reduction of pyrazolopyrimidines with complex hydrides . This process results in the reduction of the pyrimidine ring in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo [1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .
Pharmacokinetics
The compound’s ability to adjust to the active site of the desired target suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. Given its role as an adenine mimetic, it is likely to influence a variety of cellular processes by modulating the activity of ATP-dependent proteins .
Action Environment
It is known that the compound’s bicyclic core in the trans-configuration represents a conformationally labile system . This suggests that factors affecting molecular conformation, such as temperature and pH, could potentially influence the compound’s action.
Properties
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSZWPCRKZTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585532 | |
Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929971-57-3 | |
Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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